molecular formula C20H27N3O2S B2428278 3-Tert-butyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine CAS No. 2309191-99-7

3-Tert-butyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine

Cat. No.: B2428278
CAS No.: 2309191-99-7
M. Wt: 373.52
InChI Key: SHJWVRGUBPCSOM-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a piperidine ring, a pyridazine moiety, and a thiophene ring, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps. One common approach is to start with the preparation of the piperidine and pyridazine intermediates, followed by their coupling with the thiophene derivative. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and solvents like ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Bases: Sodium hydroxide, potassium carbonate

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-Tert-butyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Tert-butyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-Tert-butyl-6-{[1-(5-methylthiophene-2-carbonyl)piperidin-4-yl]methoxy}pyridazine lies in its specific combination of functional groups and structural features. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[4-[(6-tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(5-methylthiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O2S/c1-14-5-6-16(26-14)19(24)23-11-9-15(10-12-23)13-25-18-8-7-17(21-22-18)20(2,3)4/h5-8,15H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHJWVRGUBPCSOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CCC(CC2)COC3=NN=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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